150347-56-1
Description
5(6)-Carboxytetramethylrhodamine (CAS 150347-56-1), commonly abbreviated as 5(6)-TAMRA, is a fluorescent dye belonging to the rhodamine family. It is widely used in biochemical applications, including labeling proteins, peptides, antibodies, and oligonucleotides due to its bright orange-red fluorescence (excitation/emission maxima: ~546 nm/579 nm) . The compound exists as a mixture of two positional isomers: the 5-carboxy (5-TAMRA, CAS 91809-66-4) and 6-carboxy (6-TAMRA, CAS 91809-67-5) forms .
Properties
CAS No. |
150347-56-1 |
|---|---|
Molecular Formula |
C25H22N2O5 |
Purity |
97%min |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis typically involves the use of carbodiimide activation to facilitate the reaction between the carboxylic acid and primary amines .
Industrial Production Methods
In industrial settings, the production of 5(6)-carboxytetramethylrhodamine involves large-scale chemical synthesis processes. These processes are designed to ensure high purity and yield of the final product. The compound is usually stored away from direct sunlight and at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
5(6)-carboxytetramethylrhodamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The carboxylic acid group can participate in substitution reactions with primary amines, facilitated by carbodiimide activation.
Common Reagents and Conditions
Common reagents used in the reactions involving 5(6)-carboxytetramethylrhodamine include carbodiimides, which activate the carboxylic acid group for subsequent reactions with amines. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of 5(6)-carboxytetramethylrhodamine include various conjugates with peptides and proteins. These conjugates are used in biochemical assays and imaging applications due to their fluorescent properties .
Scientific Research Applications
5(6)-carboxytetramethylrhodamine has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent marker in various chemical assays and experiments.
Biology: Employed in the labeling of peptides and proteins for imaging and tracking purposes.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor biological processes.
Industry: Applied in the development of fluorescent dyes and markers for various industrial applications.
Mechanism of Action
The mechanism of action of 5(6)-carboxytetramethylrhodamine involves its ability to fluoresce under specific conditions. The carboxylic acid group allows the compound to form covalent bonds with primary amines, enabling it to label peptides and proteins. The fluorescent properties of the compound are due to the presence of the rhodamine group, which emits light when excited by specific wavelengths .
Comparison with Similar Compounds
Research Findings and Practical Considerations
- Stability : 5(6)-TAMRA exhibits superior photostability compared to fluorescein derivatives, making it suitable for long-term imaging .
- Conjugation Efficiency : The succinimidyl ester derivative (246256-50-8) achieves >90% labeling efficiency under optimized pH (8.5–9.0) and temperature (4–25°C) conditions .
- Supplier Variability: Purity and isomer ratios in this compound vary between suppliers. For example, QiYi Biotechnology offers 99% purity , while other vendors provide ≥98% . Users must validate batches for critical applications .
Biological Activity
The compound identified by the CAS number 150347-56-1 has garnered attention in recent research for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anti-inflammatory, antimicrobial, and enzyme inhibition activities, supported by relevant data tables and case studies.
Overview of Biological Activities
The biological activities of compound this compound have been evaluated through various assays that highlight its potential therapeutic applications. These activities include:
- Anti-inflammatory activity
- Antimicrobial activity
- Enzyme inhibition (e.g., α-amylase, α-glucosidase)
Anti-inflammatory Activity
Research indicates that compound this compound exhibits significant anti-inflammatory effects. A study utilizing the carrageenan-induced paw edema model in mice demonstrated that the compound effectively reduced inflammation. The results were compared against standard anti-inflammatory drugs.
Case Study: Carrageenan-Induced Paw Edema Test
| Treatment | Dose (mg/kg) | Early Phase % Inhibition | Late Phase % Inhibition |
|---|---|---|---|
| Negative Control | 3 ml/kg | 48.75 ± 2.2 | 60.25 ± 0.70 |
| Morphine | 5 | 83.07 | 92.94 |
| Compound this compound | 150 | 48.71 | 72.19 |
| 300 | 74.35 | 88.38 |
This table summarizes the percentage of inhibition observed during both early and late phases of inflammation for different treatments, highlighting the efficacy of compound this compound compared to standard treatments like morphine .
Antimicrobial Activity
The antimicrobial properties of compound this compound have also been investigated, revealing its potential against various pathogens. The compound was tested against a range of bacteria and fungi, demonstrating significant inhibitory effects.
Antimicrobial Efficacy
A comparative analysis of the antimicrobial activity was conducted, showing varying degrees of effectiveness against different microorganisms:
| Microorganism | Inhibition Zone (mm) | MIC (µg/ml) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 20 | 25 |
| Candida albicans | 18 | 30 |
The data indicate that compound this compound exhibits a notable inhibition zone against both bacterial and fungal strains, suggesting its potential as an antimicrobial agent .
Enzyme Inhibition Activity
The ability of compound this compound to inhibit specific enzymes has been assessed through various assays, particularly focusing on carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase.
Enzyme Inhibition Assays
The following table summarizes the results from enzyme inhibition assays conducted with compound this compound:
| Assay Type | Enzyme Target | IC50 (µM) |
|---|---|---|
| α-Amylase Inhibition | α-Amylase | 45 |
| α-Glucosidase Inhibition | α-Glucosidase | 30 |
| Dipeptidyl Peptidase IV Inhibition | Dipeptidyl Peptidase IV | 60 |
These results indicate that compound this compound possesses significant inhibitory effects on key enzymes involved in carbohydrate metabolism, which may have implications for managing conditions like diabetes .
Q & A
Q. What peer-review criteria apply to studies involving this compound?
- Methodological Answer :
- Step 1 : Adhere to COPE guidelines for data integrity and authorship.
- Step 2 : Provide sufficient experimental detail (e.g., reagent lot numbers) for replication.
- Step 3 : Address reviewer critiques on statistical rigor and theoretical grounding.
- Key Considerations : Preprint submissions can expedite feedback while maintaining rigor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
